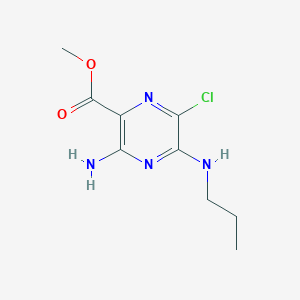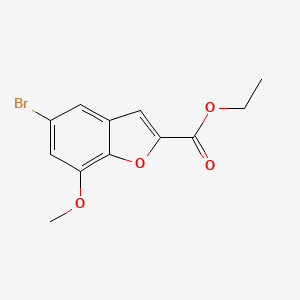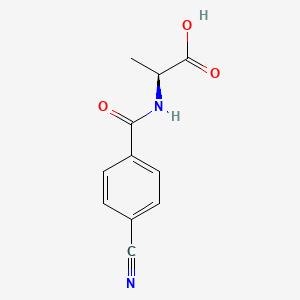
(4-Cyanobenzoyl)alanine
概要
説明
Synthesis Analysis
The synthesis of (4-Cyanobenzoyl)alanine involves various steps. For instance, a process for the preparation of 4-cyanobenzoyl chlorides involves the reaction of compounds with a chlorinating agent . Another approach involves the use of 1-(4-Nitrophenyl) piperazine (4-NPP) as a new derivatization reagent .Molecular Structure Analysis
The molecular structure of (4-Cyanobenzoyl)alanine consists of a cyanobenzoyl group attached to an alanine amino acid . The molecular formula is C11H10N2O3.Chemical Reactions Analysis
In the context of chemical reactions, (4-Cyanobenzoyl)alanine can participate in various reactions due to the presence of the cyanobenzoyl group. For instance, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .科学的研究の応用
1. Enzyme Specificity Studies
Research indicates that certain soil microorganisms produce enzymes with specific activity towards compounds like 4-Aminobenzoylalanine. These enzymes demonstrate absolute specificity for alanine in the carboxyl-terminal position, which is important in understanding enzyme behavior and specificity (Levy & Goldman, 1969).
2. Asymmetric Synthesis and Biological Activity
Studies on asymmetric synthesis involving derivatives of alanine, such as in Michael Addition Reaction, provide insights into the synthesis of new compounds. Some derivatives of alanine, like (S)-2-amino-3-((4-methylbenzyl)amino)propanoic acid, have been identified as inhibitors in biological systems, demonstrating the potential for therapeutic applications (Mkrtchyan et al., 2022).
3. Formation of Physical Gels in Organic Solvents
A class of amphiphiles, including N-(4-n-alkyloxybenzoyl)-L-alanine, has been synthesized to form thermoreversible gels in various organic solvents. This finding is significant for applications in material science, particularly in the design and development of novel organic gelators (Patra, Pal, & Dey, 2010).
4. Antibacterial Activity
Research on benzoyl thiourea and halobenzoyl thiourea bearing α-alanine and β-alanine compounds shows that they possess varying degrees of antibacterial activity. This is significant in the development of new antibacterial agents, particularly for treating infections caused by gram-positive and gram-negative bacteria (Ibrahim, Husin, Ngah, & Zakaria, 2021).
5. Understanding Enzyme Behavior
Investigations into alanine racemase, an enzyme catalyzing the interconversion of alanine enantiomers, reveal insights into bacterial cell wall biosynthesis. Understanding the chemical means of inhibition by compounds like cycloserine can inform the development of antimicrobial agents (Fenn, Stamper, Morollo, & Ringe, 2003).
6. Understanding Alanine Metabolism
Studies on the physiology and pathophysiology of carnosine, a dipeptide containing β-alanyl-l-histidine, provide a deeper understanding of alanine metabolism in various tissues. This research has implications for diseases where oxidative stress is a factor, potentially leading to therapeutic applications (Boldyrev, Aldini, & Derave, 2013).
Safety And Hazards
(4-Cyanobenzoyl)alanine can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, clothing, and eye/face protection. In case of inhalation, skin contact, or eye contact, seek immediate medical attention .
将来の方向性
The future directions for (4-Cyanobenzoyl)alanine could involve further exploration of its synthesis processes and potential applications. For instance, synthetic access to 4-cyanobenzoyl chlorides via 4-carbamoylbenzoic acids is particularly attractive as it taps into industrial feedstock such as terephthalic acid .
特性
IUPAC Name |
(2S)-2-[(4-cyanobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(11(15)16)13-10(14)9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBWBMLSBAHWCF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanobenzoyl)alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)
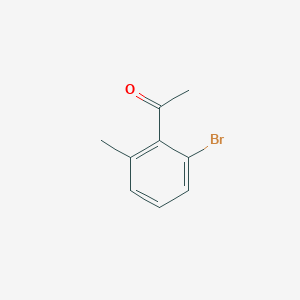
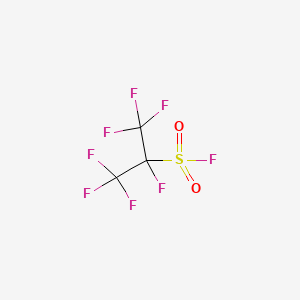

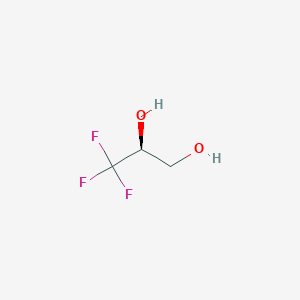
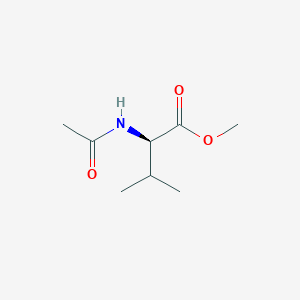
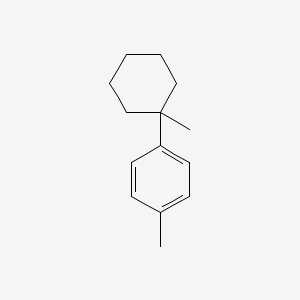
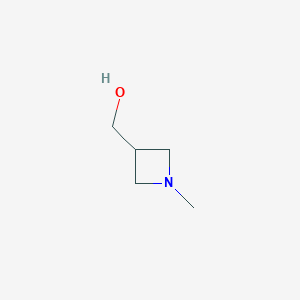
![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)

